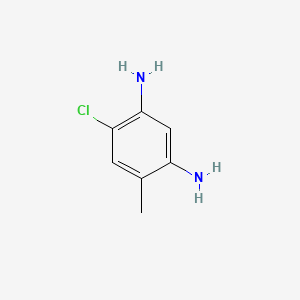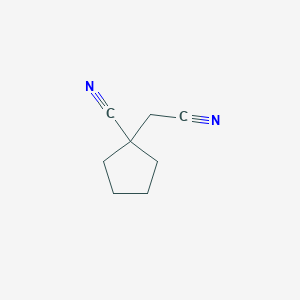
Flavoxate succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavoxate succinate is a compound known for its anticholinergic and antimuscarinic effects. It is primarily used as a muscle relaxant, particularly for the treatment of urinary bladder spasms. The compound is a derivative of flavone and is recognized for its ability to provide symptomatic relief from conditions such as dysuria, urgency, nocturia, and suprapubic pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Flavoxate succinate is synthesized through a series of chemical reactions. The primary synthetic route involves the esterification of 3-methylflavone-8-carboxylic acid with 2-(1-piperidyl)ethanol. This reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves controlled release formulations. These formulations are designed to optimize the bioavailability of the drug. The process includes the preparation of fast-dissolving and slow-dissolving flavoxate preparations, which are then blended in specific ratios to achieve the desired release profile .
Analyse Des Réactions Chimiques
Types of Reactions
Flavoxate succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of flavoxate, such as its oxides, reduced forms, and substituted analogs .
Applications De Recherche Scientifique
Flavoxate succinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of esterification and substitution reactions.
Biology: The compound is studied for its effects on smooth muscle tissues and its potential use in treating muscle spasms.
Medicine: this compound is extensively used in the treatment of urinary bladder spasms and other related conditions. It is also being researched for its potential use in treating other smooth muscle disorders.
Mécanisme D'action
Flavoxate succinate exerts its effects through a combination of anticholinergic and antimuscarinic actions. It acts as a direct antagonist at muscarinic acetylcholine receptors in cholinergically innervated organs. This action reduces the tonus of smooth muscle in the bladder, effectively reducing the number of required voids, urge incontinence episodes, and urge severity. Additionally, it has a direct relaxant effect on smooth muscles via phosphodiesterase inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Solifenacin succinate: Another urinary antispasmodic drug that acts as a direct antagonist at muscarinic acetylcholine receptors.
Tolterodine tartrate: An antimuscarinic drug used to treat overactive bladder.
Uniqueness
Flavoxate succinate is unique in its dual mechanism of action, combining both anticholinergic and direct smooth muscle relaxant effects. This dual action makes it particularly effective in treating urinary bladder spasms and related conditions .
Propriétés
Numéro CAS |
28782-19-6 |
|---|---|
Formule moléculaire |
C28H31NO8 |
Poids moléculaire |
509.5 g/mol |
Nom IUPAC |
butanedioic acid;2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate |
InChI |
InChI=1S/C24H25NO4.C4H6O4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;5-3(6)1-2-4(7)8/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1-2H2,(H,5,6)(H,7,8) |
Clé InChI |
JBTZPEVGOCVUJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


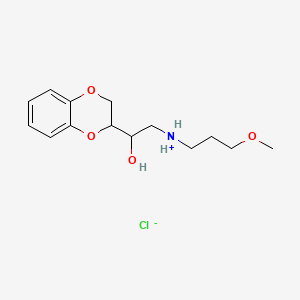
![[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B13736532.png)
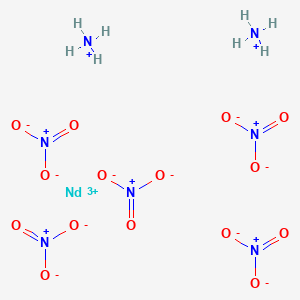
![Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-](/img/structure/B13736555.png)
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)
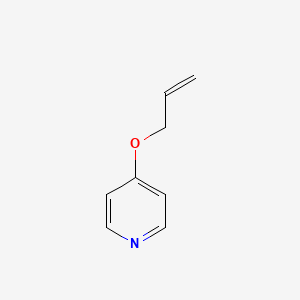
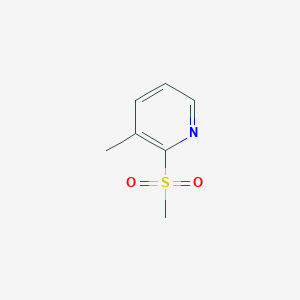

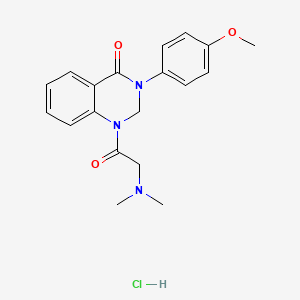

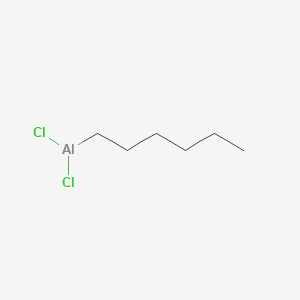
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)
